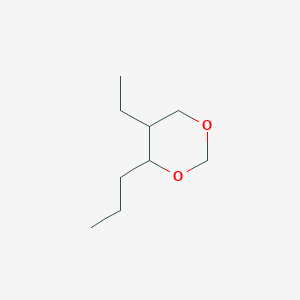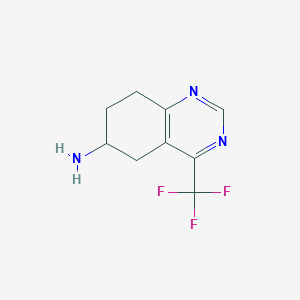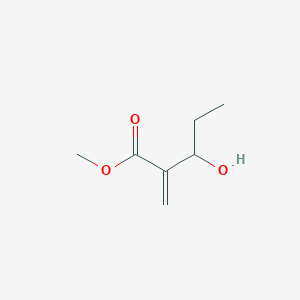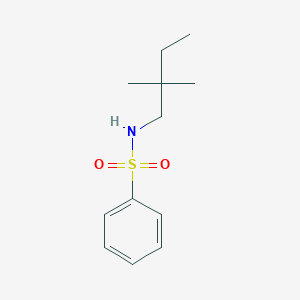
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- is a heterocyclic compound that belongs to the indeno-pyridazinone family This compound is characterized by its fused ring structure, which includes an indene moiety and a pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-indene-1,3(2H)-dione with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Phenyl-5H-indeno(1,2-c)pyridazin-5-one
- 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
- 3-(4-bromophenyl)-5H-indeno(1,2-c)pyridazin-5-one
Uniqueness
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
69581-18-6 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-methyl-5H-indeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C12H10N2O/c1-14-11(15)7-9-6-8-4-2-3-5-10(8)12(9)13-14/h2-5,7H,6H2,1H3 |
InChI 键 |
HSNQIVHKBYDSND-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C2CC3=CC=CC=C3C2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)


![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)

![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)


![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)


